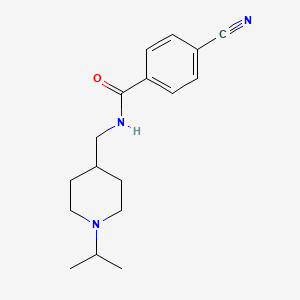

4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Description

4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a 4-cyano substituent on the benzoyl ring and an isopropyl-substituted piperidine moiety linked via a methylene bridge to the amide nitrogen. The piperidine group enhances lipophilicity and bioavailability, while the cyano group may influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name |

4-cyano-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-13(2)20-9-7-15(8-10-20)12-19-17(21)16-5-3-14(11-18)4-6-16/h3-6,13,15H,7-10,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPIAPORNOKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 4-cyanobenzamide with 1-isopropylpiperidin-4-ylmethyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzamides or piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to these targets, leading to specific biological responses. The exact pathways and molecular targets can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide and related benzamide derivatives:

Functional Comparisons

- Lipophilicity and Bioavailability : The isopropylpiperidine group in the target compound enhances lipophilicity compared to simpler amines (e.g., phenethylamine in Rip-B) or thiourea derivatives (e.g., compound D in ). This property is critical for blood-brain barrier penetration in CNS-targeted drugs .

- This contrasts with electron-donating groups (e.g., methoxy in LMM5 or hydroxy in Rip-B), which may favor hydrogen bonding .

- For example, sulfamoyl and oxadiazole groups in LMM5 enhance antifungal potency, whereas the propylthio-piperidine group in compound 1 optimizes glycine transporter binding .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Methyl or chloro substituents on benzamide rings (e.g., in thiophene inhibitors ) optimize steric fit in hydrophobic enzyme pockets. However, 4-cyano substitution may prioritize electronic effects over steric interactions, suggesting distinct target selectivity.

- Thermodynamic Properties: Computational studies (e.g., entropy and transport properties) for 4-cyano-N-arylbenzamides () indicate that the cyano group reduces solubility compared to nitro or halogenated analogs, necessitating formulation adjustments for in vivo applications.

Biological Activity

Chemical Structure and Properties

Molecular Formula: C17H22N4O

Molecular Weight: 298.39 g/mol

IUPAC Name: 4-cyano-N-[(1-isopropylpiperidin-4-yl)methyl]benzamide

Structural Characteristics

The structure of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide features a benzamide core with a cyano group and a piperidine moiety, which may influence its interaction with biological targets.

Research indicates that this compound acts through multiple pathways:

- Receptor Modulation: It may interact with various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in cellular signaling pathways, which could be relevant for therapeutic applications.

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

- Antidepressant-like Effects: In animal models, it demonstrated significant antidepressant-like properties, likely through modulation of serotonergic and noradrenergic systems.

- Analgesic Activity: Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.

Table of Biological Activities

Study 1: Antidepressant Effects

In a controlled study published in a pharmacological journal, this compound was administered to rodents exhibiting depressive-like symptoms. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.

Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound. It was tested in a model of acute inflammatory pain where it exhibited dose-dependent pain relief. The mechanism was hypothesized to involve modulation of pain pathways linked to both peripheral and central nervous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.